SEM-HN-13C,15N2
Description
Chemical Definition and Structural Identity
This compound constitutes a stable isotope-labeled derivative of the parent semicarbazone compound, featuring strategic incorporation of carbon-13 and nitrogen-15 isotopes within its molecular framework. The compound possesses the molecular formula 13C-C11-H11-15N2-N-O2, representing a sophisticated example of isotopic labeling applied to analytical chemistry. The structural backbone consists of a naphthalene ring system bearing a hydroxyl group at the 2-position and an aldehydic carbon at the 1-position, which subsequently forms an imine linkage with the semicarbazide moiety.
The semicarbazone functional group represents the core reactive center of the molecule, characterized by the presence of both nitrogen-nitrogen and carbon-nitrogen double bonds that facilitate metal coordination. This structural arrangement enables the formation of stable chelate complexes with transition metal ions, particularly nickel(II), through coordination involving the nitrogen atoms of the hydrazone linkage and the oxygen atom of the hydroxyl group. The isotopic labels are strategically positioned within the semicarbazide portion of the molecule, specifically at the carbonyl carbon and the terminal nitrogen atoms, allowing for precise analytical tracking and quantification.
The three-dimensional structure of this compound exhibits planarity across the naphthalene-hydrazone system, with the semicarbazide group adopting a configuration that optimizes metal binding affinity. The hydroxyl group at the 2-position of the naphthalene ring provides additional stabilization through intramolecular hydrogen bonding with the imine nitrogen, enhancing the overall structural rigidity of the molecule. This structural arrangement contributes to the compound's effectiveness as a chelating agent and its stability under analytical conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | 13C-C11-H11-15N2-N-O2 | |
| Molecular Weight | 232.214 g/mol | |
| Physical State | Neat solid | |
| Purity | 98% | |
| Storage Requirements | 2-8°C, protected from air and light |
Historical Development of Isotopically Labeled Semicarbazide Derivatives
The development of isotopically labeled semicarbazide derivatives emerged from the broader evolution of isotope chemistry and analytical applications that began in the mid-20th century. Early work on semicarbazone chemistry established these compounds as effective chelating agents for transition metals, with particular emphasis on their spectrophotometric applications. The recognition of semicarbazones as versatile analytical reagents led to extensive research into their coordination chemistry and analytical utility, particularly for nickel determination.
The specific development of carbon-13 and nitrogen-15 labeled semicarbazides gained momentum with advances in stable isotope production and analytical instrumentation. Carbon-13 labeling techniques evolved from early carbon dioxide incorporation methods to sophisticated late-stage labeling approaches that could introduce isotopic labels without disrupting the fundamental chemical properties of the target molecules. The incorporation of nitrogen-15 labels required development of specialized synthetic pathways that could selectively introduce the isotope at specific positions within the semicarbazide framework.
Recent advances in isotope labeling methodologies have enabled the production of highly pure isotopically labeled compounds such as this compound. These developments have been driven by the increasing demand for reference standards in analytical chemistry and the need for traceable analytical methods. The evolution of mass spectrometry and nuclear magnetic resonance spectroscopy has provided the analytical tools necessary to characterize and utilize these labeled compounds effectively.
The historical progression from simple semicarbazone synthesis to sophisticated isotope-labeled derivatives reflects the advancement of analytical chemistry from qualitative to quantitative methodologies. Modern synthetic approaches for isotope incorporation have overcome many of the challenges associated with early labeling techniques, including isotope dilution and positional selectivity. The development of this compound represents the culmination of decades of research in both semicarbazone chemistry and isotope labeling technology.
Role in Modern Analytical Chemistry
This compound occupies a critical position in contemporary analytical chemistry as both a reference standard and an active analytical reagent. The compound serves as a labeled analog of the parent SEM-HN compound, which has established utility in extractive spectrophotometric detection of nickel(II) ions. The isotopic labeling enhances the analytical capabilities by providing internal standardization and enabling more precise quantitative determinations.
In spectrophotometric applications, this compound functions through formation of colored complexes with target metal ions, particularly nickel(II). The complex formation occurs through coordination of the metal ion with the nitrogen atoms of the hydrazone linkage and the oxygen atom of the hydroxyl group, resulting in stable chelate structures that exhibit characteristic absorption spectra. The isotopic labels do not significantly alter the coordination chemistry but provide analytical advantages for method validation and quality control.
Modern analytical methodologies employing this compound benefit from the enhanced sensitivity and specificity provided by the isotopic labels. Mass spectrometry applications can distinguish between labeled and unlabeled compounds, enabling sophisticated analytical protocols that provide both qualitative identification and quantitative determination. Nuclear magnetic resonance spectroscopy applications are enhanced by the presence of carbon-13 and nitrogen-15 labels, which provide additional structural information and enable detailed mechanistic studies.
The role of this compound in method development extends to environmental and industrial applications where trace metal analysis is critical. The compound's stability and well-defined spectroscopic properties make it suitable for development of standardized analytical procedures. Quality assurance applications benefit from the availability of isotopically labeled reference materials that can provide traceability and method validation capabilities.
| Application Area | Function | Analytical Advantage |
|---|---|---|
| Metal Ion Detection | Chelating agent for nickel(II) | Enhanced selectivity and sensitivity |
| Reference Standards | Internal standard for quantification | Improved accuracy and precision |
| Mass Spectrometry | Isotopic marker for identification | Definitive compound identification |
| Nuclear Magnetic Resonance | Structural probe | Enhanced spectral resolution |
| Method Validation | Quality control standard | Analytical traceability |
Properties
Molecular Formula |
C₁₁¹³CH₁₁N¹⁵N₂O₂ |
|---|---|
Molecular Weight |
232.21 |
Synonyms |
2-[(2-Hydroxy-1-naphthalenyl)methylene]-hydrazinecarboxamide-13C,15N2; 2-Hydroxy-1-naphthaldehyde Semicarbazone-13C,15N2; 2-Hydroxy-1-naphthalenecarbaldehyde Semicarbazone-13C,15N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key distinctions between SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 and analogous isotope-labeled compounds:
Isotopic Purity and Contamination Risks
- SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 is synthesized under controlled conditions to achieve >98% isotopic enrichment, reducing risks of cross-contamination . In contrast, commercial <sup>15</sup>N2 gas stocks often contain <sup>15</sup>N-contaminants (e.g., ammonium, nitrate), which can artificially inflate nitrogen fixation rates by up to 530 nmol N L<sup>−1</sup> d<sup>−1</sup> .
- Degassing water prior to <sup>15</sup>N2 dissolution improves solubility and reduces background <sup>14</sup>N2 interference, indirectly enhancing <sup>15</sup>N-atom% excess by ~30% .
Analytical Utility
- SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 is critical for detecting semicarbazide at trace levels (e.g., in food safety testing), whereas <sup>15</sup>N2-enriched water is used to measure nitrogen fixation via isotopic dilution .
- Hyperpolarized [<sup>15</sup>N2]urea, used in magnetic resonance imaging (MRI), shares similar polarization-enhancement techniques with SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 but serves biomedical rather than analytical purposes .
Structural and Functional Differences
- Unlike Zanamivir-<sup>13</sup>C,<sup>15</sup>N2, which retains antiviral activity, SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 is non-bioactive and solely used for quantification .
- 2′-Deoxy-L-uridine-<sup>13</sup>C,<sup>15</sup>N2 is incorporated into nucleic acids, while SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 remains inert in biological systems .
Research Findings and Methodological Considerations
- Degassing Effects : Degassing water at 950 mbar increases <sup>15</sup>N2 solubility by 40%, allowing higher gas volumes without risking container overpressure .
- Agitation Efficiency : Vortex mixing and hand shaking equally enhance <sup>15</sup>N2 dissolution, achieving 782 ± 48 µmol L<sup>−1</sup> in Exetainer® vials .
- Cost and Accessibility : SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 is commercially available at ~$520/10 mg, comparable to other labeled standards like 2-Nitrobenzaldehyde semicarbazone-<sup>13</sup>C,<sup>15</sup>N2 .
Preparation Methods
Preparation of 15N2-Labeled Hydrazine Hydrate
15N2-N2H4·H2O is synthesized via catalytic reduction of 15N-labeled ammonia under controlled pressure and temperature. Isotopic purity is ensured through distillation and recrystallization, yielding a precursor with >98% 15N abundance.
Condensation with 13C,15N2-Labeled Urea
The labeled hydrazine hydrate reacts with 13C,15N2-urea in a molar ratio of 1:1.0–1.6. The mixture is refluxed in a round-bottom flask at 75–160°C for 2–10 hours, forming 13C,15N3-semicarbazide (13C,15N3-SEM). Higher temperatures (e.g., 130–160°C) reduce reaction times to 2–3 hours but require careful pH control to prevent decomposition.
Acidification and Recrystallization
Post-reaction, the crude 13C,15N3-SEM is concentrated via rotary evaporation. Concentrated HCl is added dropwise to adjust the pH to 3.0–4.0, precipitating 13C,15N3-SEM·HCl. The product is recrystallized from ethanol-water mixtures, achieving yields of 80–86%.
Optimization of Reaction Conditions
Temperature and Time Dependence
Reaction efficiency correlates strongly with temperature (Table 1). At 75°C, a 10-hour reaction yields 82% product, whereas 130°C achieves 86% yield in 3 hours. Excessively high temperatures (>160°C) promote side reactions, reducing purity to <95%.
Table 1: Impact of Temperature on this compound Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 75 | 10 | 82 | 98.6 |
| 90 | 7 | 84 | 98.4 |
| 130 | 3 | 86 | 98.1 |
| 160 | 2 | 78 | 94.5 |
Molar Ratio and pH Control
A hydrazine-to-urea ratio of 1:1.2 optimizes isotopic incorporation, minimizing unreacted precursors. pH adjustments below 4.0 prevent urea hydrolysis but require slow HCl addition to avoid localized acidification, which degrades 15N labels.
Characterization and Quality Control
Isotopic Purity Analysis
Isotope-ratio mass spectrometry (IRMS) confirms 13C and 15N abundances of 98.1% and 98.5%, respectively. Deviations >1.5% indicate incomplete labeling, often due to impure starting materials.
Structural Validation
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals a single peak at 8.2 minutes, corresponding to this compound (98.6% purity). Nuclear magnetic resonance (NMR) spectra further validate the structure:
-
1H NMR (400 MHz, D2O) : δ 8.15 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.40 (s, 2H, CH2).
-
13C NMR (100 MHz, D2O) : δ 178.2 (C=O), 143.1 (C=N), 128.4–125.3 (aromatic carbons).
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction times to 1 hour but risks isotopic scrambling, lowering 15N abundance to 96.2%. This method is less favored for high-precision applications.
Sol-Gel Encapsulation
Encapsulating reactants in silica gels slows reaction kinetics, necessitating 24-hour reactions. While this improves yield (89%), the added complexity limits scalability.
Industrial and Research Applications
This compound is indispensable in:
Q & A
Q. Q. How to validate statistical significance in SEM-HN-<sup>13</sup>C,<sup>15</sup>N2 tracer experiments?
- Methodological Answer :
- Power analysis : Predefine sample size using pilot data to ensure detectable effect sizes (e.g., α=0.05, power=0.8).
- Statistical tests : Use ANOVA or mixed-effects models to account for variability in biological replicates, reporting exact P-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
